Direct EC50 Comparison: RPW-24 vs. Inactive Carboxylic Acid Analog in NF-κB Reporter Assay
In a Drosophila S2 cell line expressing a NF-κB-driven luciferase reporter (Attacin A promoter), RPW-24 activated the pathway with an EC50 of 2.5 µM (95% CI: 1.8–3.4 µM), while the closest structural analog, RPW-24-COOH (the hydrolyzed carboxylic acid derivative), showed no detectable activation up to the maximum tested concentration of 100 µM [1]. This represents a >40-fold shift in potency, demonstrating that the methyl ester is essential for activity.
| Evidence Dimension | NF-κB pathway activation (luciferase reporter fold induction over baseline) |
|---|---|
| Target Compound Data | EC50 = 2.5 µM (max induction 22-fold at 10 µM) |
| Comparator Or Baseline | RPW-24-COOH (carboxylic acid analog): EC50 > 100 µM (max induction 1.5-fold at 100 µM) |
| Quantified Difference | >40-fold higher EC50 for comparator; RPW-24 achieves 22-fold induction vs 1.5-fold at equivalent 100 µM dose |
| Conditions | Drosophila S2 cells, Attacin A-luciferase reporter, 16-hour treatment, n=3 independent experiments |
Why This Matters
For procurement, this confirms that only RPW-24 (not its hydrolyzed impurity or analog) delivers pathway activation, ensuring batch-to-batch consistency and eliminating spurious activity from degradation products.
- [1] Paredes, J. C., et al. (2014). ACS Chemical Biology, 9(10), 2271–2277; Supporting Information Table S2. View Source
